3-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
Overview
Description
Synthesis Analysis
The synthesis of this compound could involve the use of a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of this compound is C10H15ClF3NO2 . The pyrrolidine ring in its structure contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring in this compound could be involved in various chemical reactions. For instance, a classical method for the preparation of five-membered heterocycles is the 1,3-dipolar cycloaddition between a 1,3-dipole and a dipolarophile .Physical and Chemical Properties Analysis
The average mass of this compound is 273.680 Da, and the mono-isotopic mass is 273.074341 Da .Scientific Research Applications
Synthesis and Utility in Organic Chemistry
3-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one is a compound that can be related to the broader class of pyrrolidines and their derivatives, which are known for their utility in organic synthesis and as intermediates in the production of various biologically active compounds. Pyrrolidine rings, like those indirectly related to this compound, are utilized widely in medicinal chemistry due to their presence in numerous drugs and their ability to efficiently explore pharmacophore space due to sp3 hybridization, contribution to stereochemistry, and increased three-dimensional coverage. Studies have highlighted the bioactive molecules characterized by the pyrrolidine ring and its derivatives, showing their significant role in drug discovery for the treatment of human diseases (Li Petri et al., 2021).
Role in Material Science and Catalysis
Compounds like this compound may also find applications in material science, particularly in the development of new materials with unique properties. The synthesis and manipulation of pyrrolidine derivatives can lead to materials with potential applications in various fields, including electronics, photonics, and as catalysts in chemical reactions. For example, the catalytic properties of certain pyrrolidine derivatives have been studied in the context of hydrogenolysis, showing the influence of catalysts on the activity and selectivity towards specific products, which is crucial for industrial applications (da Silva Ruy et al., 2020).
Potential in Biomedical Applications
The structural features of pyrrolidine derivatives suggest potential biomedical applications, including as antimicrobial agents or in the development of drug delivery systems. The ability to modify the pyrrolidine ring structure and introduce various functional groups can lead to compounds with targeted biological activities. For instance, research on dental composites has explored the incorporation of pyrrolidine derivatives to enhance antibacterial properties, demonstrating the potential of such compounds in biomedical materials (Abaszadeh et al., 2020).
Mechanism of Action
The mechanism of action of this compound could be influenced by the stereogenicity of carbons in the pyrrolidine ring. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Future Directions
Properties
IUPAC Name |
3-chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-2-17-9(10(12,13)14)4-6-15(7-9)8(16)3-5-11/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFLHUPIQSNNHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C1)C(=O)CCCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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